



Application Notes and Protocols for 3- Ketosphinganine Standards

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Compound of Interest		
Compound Name:	3-Ketosphinganine	
Cat. No.:	B108631	Get Quote

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Introduction

3-Ketosphinganine, also known as 3-ketodihydrosphingosine, is a critical intermediate in the de novo biosynthesis of sphingolipids. It is formed through the condensation of L-serine and palmitoyl-CoA in a reaction catalyzed by serine palmitoyltransferase (SPT).[1][2] As a key metabolic precursor to sphinganine, dihydroceramides, and ultimately complex sphingolipids, high-purity **3-Ketosphinganine** standards are essential for accurate quantification in metabolic studies, enzyme activity assays, and as starting material for the synthesis of other sphingolipid species. This document provides a detailed overview of the commercial sources for **3-Ketosphinganine** standards, their reported purity, and recommended protocols for quality control analysis.

Commercial Sources and Purity of 3-Ketosphinganine Standards

Several reputable suppliers offer **3-Ketosphinganine** standards. The purity of these standards is typically high, as confirmed by various analytical techniques. Below is a summary of commercially available **3-Ketosphinganine** standards and their manufacturer-stated purities. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for detailed purity information.



Supplier	Product Name	Catalog Number (Example)	Stated Purity	Form
Avanti Polar Lipids	3-keto sphinganine (d18:0, HCl salt)	860733	>99%[3]	Solid
Cayman Chemical	3-keto Sphinganine (d18:0) (hydrochloride)	24380	≥98%[4]	Solid
Larodan	3-keto Sphinganine (d18:0) (hydrochloride)	56-1316	>98%[5]	Solid

Potential Impurities

During the synthesis of **3-Ketosphinganine**, several impurities could potentially arise. These may include starting materials such as L-serine and palmitoyl-CoA, side-products from the condensation reaction, and stereoisomers. Chiral purity is a critical parameter, as biological systems are stereospecific.

Experimental Protocols for Quality Control

The following protocols outline recommended methods for the quality control of **3-Ketosphinganine** standards to verify their identity, purity, and concentration.

Protocol 1: Purity Assessment and Identity Confirmation by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol describes the use of HPLC coupled with electrospray ionization mass spectrometry (ESI-MS) for the determination of the purity and confirmation of the molecular weight of **3-Ketosphinganine**.

- 1. Materials and Reagents:
- 3-Ketosphinganine standard
- LC-MS grade methanol, acetonitrile, and water
- LC-MS grade formic acid
- C18 reversed-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 μm particle size)
- HPLC or UHPLC system coupled to a mass spectrometer with an ESI source
- 2. Sample Preparation:
- Accurately weigh a small amount of the **3-Ketosphinganine** standard (e.g., 1 mg).
- Dissolve the standard in a suitable solvent, such as methanol, to a final concentration of 1 mg/mL.
- Further dilute the stock solution with the initial mobile phase composition to a working concentration suitable for LC-MS analysis (e.g., 1-10 μg/mL).
- 3. HPLC Conditions:
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
 For example:
 - o 0-1 min: 5% B
 - 1-8 min: Linear gradient to 95% B
 - 8-10 min: Hold at 95% B
 - 10.1-12 min: Return to 5% B and equilibrate



Flow Rate: 0.3 mL/min

Column Temperature: 40 °C

Injection Volume: 1-5 μL

4. Mass Spectrometry Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+)

• Scan Range: m/z 100-500

Capillary Voltage: 3.5 kV

Source Temperature: 120 °C

• Desolvation Temperature: 350 °C

Gas Flow Rates: Optimize for the specific instrument.

5. Data Analysis:

- Confirm the identity of 3-Ketosphinganine by extracting the ion chromatogram for its expected protonated molecular ion [M+H]⁺ (C₁₈H₃₇NO₂; expected m/z ≈ 300.29).
- Assess the purity by integrating the peak area of 3-Ketosphinganine and any detected impurities in the total ion chromatogram (TIC) or UV chromatogram (if a UV detector is used). Purity is calculated as the percentage of the main peak area relative to the total peak area.

Protocol 2: Structural Confirmation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation and purity assessment of chemical standards.

1. Materials and Reagents:

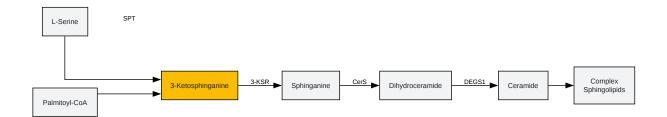


- **3-Ketosphinganine** standard (typically >1 mg)
- Deuterated solvent (e.g., Methanol-d4, Chloroform-d)
- NMR tubes
- 2. Sample Preparation:
- Dissolve an accurately weighed amount of the **3-Ketosphinganine** standard in the appropriate deuterated solvent in an NMR tube. The concentration should be sufficient for obtaining a good signal-to-noise ratio (e.g., 5-10 mg/mL).
- 3. NMR Acquisition:
- Instrument: 400 MHz or higher field NMR spectrometer.
- Experiments:
 - ¹H NMR: To determine the proton environment and assess for the presence of impurities.
 - ¹³C NMR: To confirm the carbon skeleton of the molecule.
 - 2D NMR (e.g., COSY, HSQC): For unambiguous assignment of proton and carbon signals.
- 4. Data Analysis:
- Compare the acquired spectra with known spectra of 3-Ketosphinganine or with predicted chemical shifts.
- Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons, which should be consistent with the structure of **3-Ketosphinganine**.
- The presence of unexpected signals may indicate impurities. Quantitative NMR (qNMR) can be performed by adding a certified internal standard to accurately determine the purity of the 3-Ketosphinganine standard.

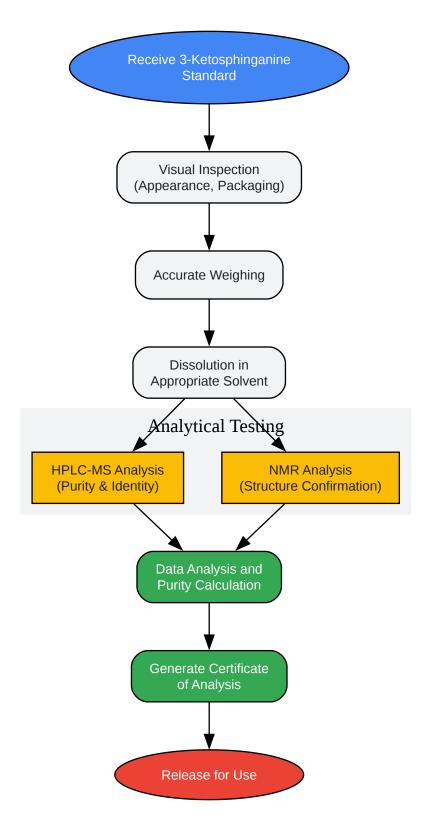


Signaling Pathway and Experimental Workflow Diagrams









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